1-((tert-Butoxycarbonyl)amino)-2-methylcyclobutanecarboxylic acid

Conformational analysis Peptidomimetic design Ring-puckering energetics

1-((tert-Butoxycarbonyl)amino)-2-methylcyclobutanecarboxylic acid (CAS 1860337-63-8, molecular formula C₁₁H₁₉NO₄, molecular weight 229.27 g/mol, standard purity ≥97–98%) is a Boc-protected, geminally disubstituted cyclobutane α-amino acid belonging to the 2,4-methano amino acid (MAA) family. The compound is formally designated as a protected derivative of 2,4-methanovaline — a conformationally constrained analogue of the natural amino acid L-valine in which the Cα–Cβ bond is locked within a cyclobutane ring and a methyl substituent occupies the C2 position.

Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
Cat. No. B8019564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((tert-Butoxycarbonyl)amino)-2-methylcyclobutanecarboxylic acid
Molecular FormulaC11H19NO4
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCC1CCC1(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H19NO4/c1-7-5-6-11(7,8(13)14)12-9(15)16-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,15)(H,13,14)
InChIKeyJTWNSXKMNKBCMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((tert-Butoxycarbonyl)amino)-2-methylcyclobutanecarboxylic acid (CAS 1860337-63-8): Key Identity and Procurement Profile


1-((tert-Butoxycarbonyl)amino)-2-methylcyclobutanecarboxylic acid (CAS 1860337-63-8, molecular formula C₁₁H₁₉NO₄, molecular weight 229.27 g/mol, standard purity ≥97–98%) is a Boc-protected, geminally disubstituted cyclobutane α-amino acid belonging to the 2,4-methano amino acid (MAA) family . The compound is formally designated as a protected derivative of 2,4-methanovaline — a conformationally constrained analogue of the natural amino acid L-valine in which the Cα–Cβ bond is locked within a cyclobutane ring and a methyl substituent occupies the C2 position [1]. It serves as a chiral building block for solid- and solution-phase peptide synthesis, peptidomimetic design, and the construction of conformationally restricted pharmacophores where precise control of backbone dihedral angles is critical [2].

Why 1-((tert-Butoxycarbonyl)amino)-2-methylcyclobutanecarboxylic acid Cannot Be Replaced by Generic Cyclobutane Amino Acid Building Blocks


The presence and stereochemical disposition of the C2-methyl substituent on the cyclobutane ring fundamentally distinguishes this compound from its closest structural analogs — including 1-(Boc-amino)cyclobutanecarboxylic acid (CAS 120728-10-1, no C2 substituent), Boc-cis-ACBC, and Boc-trans-ACBC (2-aminocyclobutane-1-carboxylic acid derivatives with the amino group at C2 rather than C1) . Systematic conformational analysis demonstrates that a C2 substituent fixed in an equatorial position modulates the ring-puckering equilibrium and the relative stability of puckered conformers, with ring inversion barriers in the range of 1–3 kcal·mol⁻¹ for 2-substituted derivatives [1]. This puckering preference propagates into the peptide backbone, dictating whether the resulting foldamer adopts a folded helical architecture or an extended strand-like structure — an outcome that cannot be replicated by the unsubstituted or regioisomeric analogs [2]. Consequently, substituting this compound with a generic cyclobutane amino acid building block will alter the conformational space sampled by the peptide, compromising both structural fidelity and, where applicable, biological activity.

Quantitative Differentiation Evidence for 1-((tert-Butoxycarbonyl)amino)-2-methylcyclobutanecarboxylic acid Against Closest Analogs


C2-Methyl Substituent Modulates Cyclobutane Ring-Puckering Equilibrium and Conformational Preference

An extensive combined experimental (X-ray diffraction, NMR) and computational (DFT, molecular dynamics) study of 2-substituted cyclobutane-α-amino acid derivatives demonstrated that the C2 substituent, when fixed in an equatorial orientation, directly modulates the ring-puckering conformational preference [1]. For monosubstituted cyclobutanes (representing unsubstituted analogs such as Boc-1-aminocyclobutanecarboxylic acid), ring inversion barriers are reported at 1.8–2.0 kcal·mol⁻¹. For 1,1,2-trisubstituted derivatives (which correspond to the substitution pattern of the target compound), the activation energies vary as a function of C2 substituent steric demand, with calculated barriers below 2 kcal·mol⁻¹ for smaller substituents; the equatorial conformer is consistently the thermodynamically preferred ring-puckering state due to stabilizing hyperconjugative σCC→σCR* interactions [1]. By contrast, the unsubstituted analog Boc-1-aminocyclobutanecarboxylic acid (CAS 120728-10-1) lacks this stereoelectronic modulation, resulting in a more symmetric ring-puckering energy surface and a less predictable conformational bias when incorporated into peptides .

Conformational analysis Peptidomimetic design Ring-puckering energetics

Methanovaline (2,4-Methanovaline) Incorporation Extends Peptide Half-Life in Human Serum by 1.56-Fold Relative to Native Tuftsin

In a direct comparative study of tuftsin analogs, the substitution of the central proline residue with methanovaline (2,4-methanovaline, the deprotected form of the target compound) produced [MVal³]tuftsin (27a), which exhibited a serum half-life (t₁/₂) of 25 minutes in human serum, compared with 16 minutes for the native tuftsin peptide [1]. This represents a 1.56-fold improvement in proteolytic stability. Furthermore, the same methanovaline-containing analog was 'considerably more active than the parent peptide in augmentation of cytokine release' (IL-6 secretion from mouse peritoneal macrophages) at a concentration of 2 × 10⁻⁷ M [1]. By comparison, the isomeric [MVal³]tuftsin (27b) underwent degradation similar to tuftsin, demonstrating that the stereochemical configuration of the 2-methylcyclobutane moiety is critical to the stability gain [1]. Other MAA-substituted analogs achieved even greater stabilization: [MThr¹]tuftsin t₁/₂ = 90 min (5.6-fold) and [MOrn²]tuftsin t₁/₂ = 420 min (26-fold), validating the broader class effect of cyclobutane-constrained amino acids on proteolytic resistance [1].

Proteolytic stability Peptide half-life Serum degradation assay

Cyclobutane C1–C3 Backbone Distance Exceeds Natural Amino Acid Cα–Cβ Distance by ~1.5-Fold, Altering Peptide Backbone Geometry

X-ray crystallographic analysis of structurally related 1-aminocyclobutane-1-carboxylic acid derivatives reveals that the C1–C3 distance across the cyclobutane ring is 2.19–2.21 Å, which is approximately 1.5 times longer than the Cα–Cβ bond distance in natural L-amino acids such as L-threonine (1.532 Å in the zwitterionic form; 1.544 Å in the hydrochloride form) [1]. Additionally, the cyclobutane ring in these amino acids can adopt a remarkably flat conformation (torsion angles below 7°), in contrast to the parent cyclobutane ring pucker angle of approximately 26° [1]. This geometric extension has direct consequences: when the target compound (as its deprotected 2,4-methanovaline form) substitutes for a natural amino acid such as valine or proline in a peptide chain, the backbone trajectory is fundamentally altered — the longer C1–C3 'virtual bond' shifts the relative positioning of the N-terminal amine and C-terminal carboxylate vectors, which in turn affects hydrogen-bonding patterns and global secondary structure [2].

Backbone geometry Bioisosterism X-ray crystallography

Vibrational Circular Dichroism (VCD) Intensity Differentiates Cis/Trans Cyclobutane Amino Acid Diastereomers by One Order of Magnitude

A combined FTIR-VCD and DFT study of Boc-protected 2-aminocyclobutanecarboxylic acid (ACBC) benzylamide diastereomers — Boc-(cis-ACBC)-NH-Bn and Boc-(trans-ACBC)-NH-Bn — revealed that the trans diastereomer exhibits a VCD intensity one order of magnitude larger than the cis diastereomer in the ν(C=O) stretching region [1]. This pronounced stereochemical differentiation in the VCD signature arises from differences in intermolecular hydrogen-bonding organization: the cis derivative's spectrum is adequately reproduced by a monomer model (no long-range ordering), whereas the trans derivative requires clusters larger than four units (tetramer or larger) to qualitatively reproduce the observed spectral features [1]. For the target compound, which exists as a mixture of cis and trans diastereomers with respect to the relative configuration at C1 and C2, this finding establishes that VCD spectroscopy can serve as a definitive analytical method for diastereomeric identity verification — a capability not achievable through achiral purity analyses (HPLC, NMR) alone [2].

Stereochemical quality control VCD spectroscopy Solid-state chirality

Predicted Physicochemical Profile: Consensus LogP 1.46 and Aqueous Solubility 2.42 mg/mL Differentiate from More Lipophilic Cyclobutane Amino Acid Scaffolds

Computationally-derived physicochemical parameters for the target compound yield a consensus LogP (octanol/water partition coefficient) of 1.46 (averaged across five prediction methods: iLOGP 2.1, XLOGP3 1.66, WLOGP 1.76, MLOGP 1.03, SILICOS-IT 0.77) and an estimated aqueous solubility of 2.42 mg/mL (LogS = −1.98, ESOL method), placing it in the 'soluble' classification band . In comparison, 1-(Boc-amino)cyclobutanecarboxylic acid (CAS 120728-10-1, molecular weight 215.25) is reported to be soluble in methanol with a melting point of 129–133 °C, while fluoroalkyl-substituted cyclobutane amino acid building blocks of the same general scaffold show systematically elevated LogP values (ΔLogP up to +1.5 units per CF₃ group) and altered pKₐ values [1]. The target compound's moderate lipophilicity and reasonable aqueous solubility profile position it favorably for standard peptide coupling protocols without the need for specialized solubilizing co-solvents, a practical procurement and handling consideration .

Physicochemical properties Lipophilicity Solubility

Commercial Purity Benchmark: ≥97–98% with Batch-Specific QC Certificates (NMR, HPLC, GC) Against Comparator Availability at 97%

The target compound is commercially available at standard purities of 97% (Leyan, Cat. No. 1380855) and 98% (Bidepharm, Cat. No. BD01056514), with batch-specific quality control certificates including NMR, HPLC, and GC analyses provided upon procurement . The closest structural analog, 1-(Boc-amino)cyclobutanecarboxylic acid (CAS 120728-10-1), is also available at 97% purity from multiple suppliers (Thermo Scientific, Aladdin, Fisher Scientific), with a reported melting point range of 129–133 °C . The target compound's additional methyl substituent increases molecular weight by 14 Da (229.27 vs. 215.25) and introduces a second chiral center, making diastereomeric purity a procurement-relevant quality parameter that is not applicable to the simpler C2-unsubstituted analog . The availability of authenticated QC documentation provides procurement officers with verifiable lot-to-lot consistency metrics.

Procurement quality assurance Batch QC Commercial availability

Procurement-Driven Application Scenarios for 1-((tert-Butoxycarbonyl)amino)-2-methylcyclobutanecarboxylic acid Based on Quantitative Differentiation Evidence


Design of Proteolytically Stabilized Peptide Therapeutics via Methanovaline Incorporation at Protease-Susceptible Positions

When designing peptide-based drug candidates requiring extended serum half-life, this compound (as its deprotected 2,4-methanovaline form) can be incorporated at positions analogous to proline or valine that are targeted by serum proteases. The quantitative evidence from the tuftsin analog study demonstrates that methanovaline substitution at the Pro³ position extends serum half-life from 16 to 25 minutes (1.56-fold) while maintaining or enhancing biological activity (IL-6 stimulation at 2 × 10⁻⁷ M) [1]. This application is most appropriate for peptide sequences where a proline or valine residue is solvent-exposed and proteolytically labile, and where complete conformational rigidification (as achieved by the more stabilizing MAA analogs yielding 5.6–26-fold half-life extensions) is not desired because some backbone flexibility must be preserved for target engagement [1]. The Boc protecting group enables standard Fmoc-SPPS orthogonal protection strategy integration [2].

Construction of Conformationally Biased Foldamer Libraries with Predictable Ring-Puckering Preferences

For foldamer research programs exploring β-peptide or α/β-hybrid peptide architectures, this building block provides a tunable conformational constraint. The C2-methyl group's equatorial preference on the cyclobutane ring (supported by DFT calculations showing ring inversion barriers below 2–3 kcal·mol⁻¹ and hyperconjugation-driven equatorial stabilization) enables predictable backbone dihedral angle control [1]. In contrast to the C2-unsubstituted analog Boc-1-aminocyclobutanecarboxylic acid, which lacks puckering bias, the target compound directs the peptide backbone toward either folded helical or extended strand conformations depending on the relative cis/trans configuration at C1 and C2 [2]. This makes it suitable for systematic structure-activity relationship (SAR) libraries where incremental conformational restriction is the experimental variable.

Stereochemically Defined Intermediate for Conformationally Restricted Pharmacophore Synthesis in Medicinal Chemistry

The compound serves as a key protected intermediate for synthesizing cyclobutane-constrained pharmacophores in drug discovery programs. The 1-aminocyclobutane-1-carboxylic acid scaffold has been employed in succinate dehydrogenase (SDH) inhibitor development, where several derivatives exhibited satisfactory in vitro antifungal activity compared with the positive control boscalid [1], and in the synthesis of dipeptidyl nitriles with cathepsin-inhibiting activities [2]. The target compound's C2-methyl substitution adds steric bulk and a second stereocenter that can be exploited for target selectivity optimization. The availability of batch-specific QC certificates (NMR, HPLC, GC) at 97–98% purity ensures that medicinal chemistry teams can procure material with verified diastereomeric integrity for lead optimization campaigns .

Ribosomal Peptide Library Diversification Using Cyclobutane-Constrained Building Blocks

Recent advances in genetic code reprogramming have demonstrated that 1-aminocyclobutane-1-carboxylic acid can be ribosomally incorporated into peptides with yields 7.3-fold higher using the Alteromonas macleodii (AM) ribosome compared to the standard Escherichia coli ribosome [1]. The target compound, as a 2-methyl-substituted analog of this scaffold, represents a candidate substrate for further ribosomal engineering efforts aimed at expanding the chemical diversity of macrocyclic peptide libraries. The Boc protection is compatible with post-translational chemical modification strategies where orthogonal deprotection is required following ribosomal synthesis [2]. This application scenario is particularly relevant for DNA-encoded library (DEL) and mRNA display platforms where constrained amino acid diversity correlates with hit quality.

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